molecular formula C5H13ClN2 B185131 Pentanimidamide Hydrochloride CAS No. 18257-46-0

Pentanimidamide Hydrochloride

Cat. No. B185131
CAS RN: 18257-46-0
M. Wt: 136.62 g/mol
InChI Key: FFHQVTXPIOPINO-UHFFFAOYSA-N
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Description

Pentanimidamide Hydrochloride is a compound with the molecular formula C5H13ClN2 . It is also known by other names such as Pentanimidamide, HCl, and Pentanimidamide, hydrochloride (1:1) .


Molecular Structure Analysis

The molecular weight of Pentanimidamide Hydrochloride is 136.62 g/mol . The InChI representation of the molecule is InChI=1S/C5H12N2.ClH/c1-2-3-4-5 (6)7;/h2-4H2,1H3, (H3,6,7);1H . The Canonical SMILES representation is CCCCC (=N)N.Cl .


Physical And Chemical Properties Analysis

Pentanimidamide Hydrochloride has a molecular weight of 136.62 g/mol . It has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 1, and a rotatable bond count of 3 . The exact mass is 136.0767261 g/mol, and the monoisotopic mass is also 136.0767261 g/mol . The topological polar surface area is 49.9 Ų .

Safety and Hazards

Pentanimidamide Hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, seek medical help immediately .

Future Directions

Amidine ligands, including Pentanimidamide Hydrochloride, have been used in the synthesis of perovskite nanocrystals, which are attracting increasing attention due to their potential in fabricating high-performance perovskite light-emitting diodes . This suggests potential future directions in the field of optoelectronics .

properties

IUPAC Name

pentanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHQVTXPIOPINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469457
Record name Pentanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18257-46-0
Record name Pentanimidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentanamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentanimidamide Hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the significance of Pentanimidamide Hydrochloride in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?

A1: Pentanimidamide Hydrochloride serves as a crucial intermediate in the novel synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde []. The synthesis starts from valeronitrile, which is converted to Pentanimidamide Hydrochloride. This compound then undergoes a condensation reaction with glyoxal, followed by several steps, ultimately yielding the target compound, 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde.

Q2: Are there any advantages to using this synthetic route with Pentanimidamide Hydrochloride?

A2: Yes, the research highlights several advantages of this synthetic route []:

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